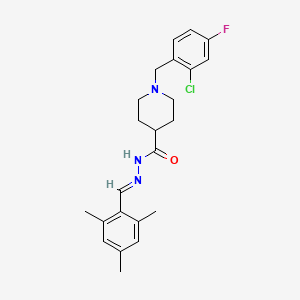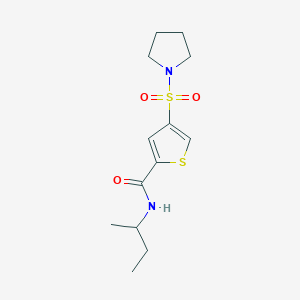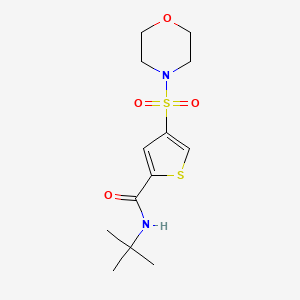
1-(2-chloro-4-fluorobenzyl)-N'-(mesitylmethylene)-4-piperidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-4-fluorobenzyl)-N'-(mesitylmethylene)-4-piperidinecarbohydrazide is a compound of interest due to its unique chemical structure and potential for various applications in scientific research. This analysis draws upon a range of studies focusing on similar compounds to provide insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of compounds similar to this compound often involves multiple steps, including reductive alkylation, condensation reactions, and nucleophilic substitution. For example, compounds with related structures have been synthesized through reductive alkylation of debenzylated precursors with fluorobenzaldehyde, demonstrating high yields and specific activities (Leea et al., 2000).
Molecular Structure Analysis
Crystal structure analysis and molecular modeling studies provide insights into the molecular geometry, bond lengths, angles, and conformational dynamics of similar compounds. Single-crystal X-ray diffraction and DFT calculations have been used to elucidate the structures, revealing nonplanar molecular conformations and detailed geometrical parameters (Si-jia, 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various biological targets, demonstrating broad inhibitory activities against fungi and potential for receptor binding in neurological studies. For instance, studies on analogues have shown specific binding affinities to neurological receptors, underscoring the importance of the fluorobenzyl and piperidine moieties in biological interactions (Labas et al., 2009).
Physical Properties Analysis
Physical properties, including solubility, melting point, and thermal stability, are crucial for understanding the behavior of these compounds under different conditions. Techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been employed to study the thermal properties and phase transitions of related compounds (Ribet et al., 2005).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various chemical conditions, are fundamental to the application and handling of these compounds. Studies on similar molecules have explored their reactivity, highlighting the influence of the fluorobenzyl group on the chemical behavior and interactions of the compounds (Boos et al., 2006).
Scientific Research Applications
Synthesis and Biological Evaluation
Research into similar compounds, such as 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, highlights efforts in synthesizing molecules for in vivo studies related to neurological functions, specifically targeting acetylcholinesterase for potential therapeutic applications. This type of research demonstrates the interest in developing radiolabeled compounds for brain imaging and understanding neurological pathways and disorders (Lee et al., 2000).
Histone Deacetylase Inhibition
Studies on spiro[chromane-2,4′-piperidine] derivatives provide examples of chemical synthesis aimed at improving pharmacokinetic properties and in vivo antitumor activity, reflecting the potential of fluorobenzyl and related compounds in cancer research. These efforts are directed toward identifying and developing new histone deacetylase (HDAC) inhibitors, which are crucial for cancer therapy due to their role in regulating gene expression (Thaler et al., 2012).
Chemical Structure and Drug Development
Research on the structural determination of compounds like 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin indicates the importance of chemical structure analysis in the development of cytotoxic compounds for potential therapeutic use. This involves characterizing molecular structures to identify efficacious compounds against diseases such as cancer (Lagisetty et al., 2009).
Pharmacological Properties
Investigations into the pharmacological properties of specific ligands and their analogs, such as sila-analogues of σ ligands, shed light on the potential applications of fluorobenzyl-containing compounds in neuroscience. These studies aim to understand how modifications to chemical structures affect their affinity and selectivity toward central nervous system receptors, with implications for developing new therapeutic agents (Tacke et al., 2003).
properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFN3O/c1-15-10-16(2)21(17(3)11-15)13-26-27-23(29)18-6-8-28(9-7-18)14-19-4-5-20(25)12-22(19)24/h4-5,10-13,18H,6-9,14H2,1-3H3,(H,27,29)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNMHSVHBRTQSE-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)
![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)

![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5602703.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)